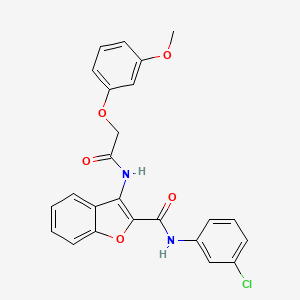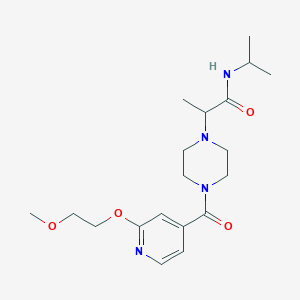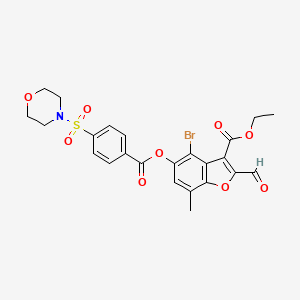
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is not fully understood. However, it is believed to exert its inhibitory effects by binding to the active site of the target enzyme and blocking its activity. The exact binding mode and the interactions involved in the binding process are still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target enzyme and the specific biological system studied. For example, it has been shown to inhibit the growth of cancer cells by targeting histone deacetylases and inducing cell cycle arrest and apoptosis. It has also been shown to exhibit anti-inflammatory activity by inhibiting carbonic anhydrases and reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide in lab experiments include its high potency and selectivity against various enzymes, its well-defined structure, and its availability in pure form. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide. These include:
1. The development of new analogs with improved properties, such as solubility and selectivity.
2. The investigation of its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
3. The elucidation of its binding mode and the interactions involved in the binding process.
4. The evaluation of its pharmacokinetic and pharmacodynamic properties in vivo.
5. The exploration of its potential use as a tool for studying the biological functions of the target enzymes.
In conclusion, this compound is a promising chemical compound that has attracted significant attention in scientific research. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential in various fields and its use in the development of new drugs.
Synthesemethoden
The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves the reaction between 5-fluoropyrimidine-2-amine, 4-piperidinemethanol, and thiophene-2-sulfonyl chloride in the presence of a base. The reaction takes place under mild conditions and yields a white solid, which is purified by recrystallization. The purity and identity of the compound are confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has been extensively studied for its potential use in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrases, histone deacetylases, and proteases. This makes it a promising candidate for the development of new drugs targeting these enzymes.
Eigenschaften
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O2S2/c15-12-9-16-14(17-10-12)19-5-3-11(4-6-19)8-18-23(20,21)13-2-1-7-22-13/h1-2,7,9-11,18H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJCNXJHEPPGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2771459.png)


![5-(Furan-2-yl)-N-[2-[4-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2771464.png)


![5-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2771471.png)



